molecular formula C15H21NO B2354932 2-Benzyloctahydro-1H-isoindol-5-ol CAS No. 203661-66-9

2-Benzyloctahydro-1H-isoindol-5-ol

Cat. No.: B2354932
CAS No.: 203661-66-9
M. Wt: 231.339
InChI Key: JKVSRYCSJRCKHR-UHFFFAOYSA-N
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Description

2-Benzyloctahydro-1H-isoindol-5-ol is a chemical compound that belongs to the class of isoindoline alkaloids. It has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloctahydro-1H-isoindol-5-ol typically involves the reduction of 2-benzyl-octahydro-1H-isoindol-5-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Benzyloctahydro-1H-isoindol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzyl moiety .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound exhibits biological activities such as antitumor, antifungal, and antibacterial properties, making it a candidate for drug development.

    Medicine: Its biological activities suggest potential therapeutic applications in treating infections and cancer.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyloctahydro-1H-isoindol-5-ol involves its interaction with various molecular targets and pathways. The compound’s biological activities are likely due to its ability to interfere with cellular processes, such as DNA replication and protein synthesis, leading to the inhibition of microbial growth and cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Benzylhexahydro-1H-isoindol-4(2H)-one: Similar in structure but with different functional groups.

    2-Benzyl-octahydro-1H-isoindol-5-one: A precursor in the synthesis of 2-Benzyloctahydro-1H-isoindol-5-ol.

Uniqueness

Its structural features, such as the benzyl group and the isoindoline core, contribute to its distinct properties and reactivity.

Properties

IUPAC Name

2-benzyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO/c17-15-7-6-13-10-16(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-5,13-15,17H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVSRYCSJRCKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2CC1O)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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